molecular formula C14H15NO3S2 B3003335 (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339104-61-9

(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide

Cat. No.: B3003335
CAS No.: 339104-61-9
M. Wt: 309.4
InChI Key: ZLCCJQDMEHTUNZ-CSKARUKUSA-N
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Description

(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C14H15NO3S2 and its molecular weight is 309.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • A study by (Reddy et al., 2013) revealed that certain analogues of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide show potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. These compounds disrupt microtubule formation and mitotic spindles, indicating potential as anticancer agents.

Photodynamic Therapy in Cancer Treatment

  • Research by (Pişkin et al., 2020) discusses the synthesis of zinc phthalocyanine derivatives substituted with this compound analogues. These compounds exhibit properties useful for photodynamic therapy in cancer treatment, including high singlet oxygen quantum yield.

Antagonistic Activity in Cardiovascular Research

  • A study by (Harada et al., 2001) found that derivatives of this compound possess antagonistic activity against endothelin-A receptors, which can be significant in cardiovascular research and therapies.

Coordination Chemistry

  • Research by (Fujita et al., 2004) indicates the utility of derivatives of this compound in coordination chemistry. These derivatives can be used in creating complex molecular structures for various chemical applications.

Chemoselective Synthesis and Isomer Separation

  • Kumar et al. (2008) explored the chemoselective synthesis of isomers of this compound derivatives. This research highlights the compound's potential in advanced synthetic chemistry and isomer separation processes. (Kumar et al., 2008)

Treatment of Cerebral Vasospasm

  • A study by (Zuccarello et al., 1996) demonstrated that derivatives of this compound can be effective in treating subarachnoid hemorrhage-induced cerebral vasospasm, which is a significant concern in neurosurgery and neurology.

Rheumatic Disease Treatment

  • Baba et al. (1998) investigated the effectiveness of this compound derivatives in treating rheumatic diseases. Their findings contribute to the development of new disease-modifying antirheumatic drugs. (Baba et al., 1998)

Crystallography and Molecular Structure Analysis

  • Studies like those by (Castro et al., 2013) focus on understanding the molecular structure and crystallography of this compound derivatives, providing insights into their physical and chemical properties.

Perovskite Solar Cells

  • Research by (Li et al., 2014) indicates the use of thiophene-based derivatives, including those of this compound, in the development of high-efficiency perovskite solar cells.

Breast Cancer Treatment

  • A study by (Putri et al., 2021) synthesized and evaluated a derivative of this compound as a potential anti-breast cancer agent, highlighting its application in oncology.

Properties

IUPAC Name

(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-18-13-6-4-12(5-7-13)8-10-20(16,17)15-11-14-3-2-9-19-14/h2-10,15H,11H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCJQDMEHTUNZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.